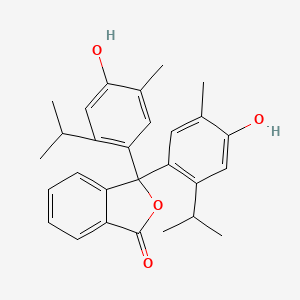

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one

Übersicht

Beschreibung

“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” is a complex organic compound that belongs to the class of isobenzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. The starting materials are often phenolic compounds, which undergo alkylation, oxidation, and cyclization reactions to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency, minimize waste, and ensure consistent quality. Key considerations would include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

“3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones.

Reduction: The compound can be reduced to form different hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce different hydroxy compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for further development in nutraceuticals and pharmaceuticals aimed at conditions like cardiovascular diseases and cancer.

Antimicrobial Properties

Studies have shown that 3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one possesses antimicrobial activity against various pathogens. This makes it a potential lead compound for the development of new antimicrobial agents, especially in light of rising antibiotic resistance.

Pharmacological Applications

The compound has been investigated for its role in modulating enzyme activities related to drug metabolism, particularly as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP2C19). This suggests potential applications in drug formulation where modulation of metabolic pathways is desired for improved therapeutic efficacy or reduced toxicity.

Polymer Additives

Due to its hydroxyl groups, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the durability and performance of plastics used in various industrial applications.

UV Stabilizers

The compound's structure allows it to absorb ultraviolet light, making it suitable as a UV stabilizer in coatings and plastics. This application is crucial for extending the lifespan of materials exposed to sunlight.

Photodegradation Studies

Research into the photodegradation of organic pollutants has identified this compound as a model substrate for studying degradation pathways under UV irradiation. Its stability and reactivity under environmental conditions make it relevant for environmental remediation research.

Pesticide Development

The compound's structural characteristics are being explored for developing new pesticides with improved efficacy and reduced environmental impact. Its potential as a bioactive agent could lead to safer agricultural practices.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antioxidant Efficacy | In vitro assays | Demonstrated significant reduction in oxidative stress markers in cell cultures. |

| Antimicrobial Activity | Pathogen testing | Effective against Gram-positive and Gram-negative bacteria, showing promise as a therapeutic agent. |

| Polymer Compatibility | Material testing | Enhanced mechanical properties observed when incorporated into polycarbonate matrices. |

Wirkmechanismus

The mechanism by which “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one” include other isobenzofuran derivatives and phenolic compounds. Examples might include:

- 3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one

- 3,3-Bis(4-hydroxy-2-methylphenyl)isobenzofuran-1(3H)-one

Uniqueness

What sets “this compound” apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. The presence of isopropyl and methyl groups may enhance its stability, solubility, or biological activity compared to other derivatives.

Biologische Aktivität

3,3-Bis(4-hydroxy-2-isopropyl-5-methylphenyl)isobenzofuran-1(3H)-one, also known by its CAS number 6869-00-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C28H30O4

- Molecular Weight : 430.54 g/mol

- Solubility : High gastrointestinal absorption; however, it is not a blood-brain barrier permeant .

Research indicates that this compound exhibits antiproliferative effects primarily through its interaction with tubulin. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound interacts at the colchicine-binding site on tubulin, which is critical for microtubule dynamics .

Antiproliferative Effects

A study highlighted the compound's significant antiproliferative activity against various cancer cell lines, including:

| Cell Line | IC50 (nM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 23 - 33 |

| MCF-7 (Breast Cancer) | 10 - 33 |

These values indicate a potent effect comparable to established chemotherapeutic agents .

Tubulin Destabilization

The compound's ability to destabilize tubulin was confirmed through in vitro assays that demonstrated a marked reduction in tubulin polymerization. Flow cytometry results indicated that treatment with the compound led to G2/M phase arrest in MCF-7 cells, resulting in increased apoptosis .

Case Studies and Research Findings

- Anticancer Research : A detailed study evaluated the compound's effects on cell viability and apoptosis in breast cancer models. The findings revealed that it effectively inhibited cell growth and induced apoptotic pathways .

- Mechanistic Studies : Research utilizing confocal microscopy illustrated how the compound affects microtubule organization within treated cells, providing visual evidence of its action mechanism .

- Comparative Analysis : The biological activity of this compound was compared with other known tubulin inhibitors, showing comparable efficacy but potentially different side effect profiles due to its unique structure .

Eigenschaften

IUPAC Name |

3,3-bis(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O4/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(31)32-28)24-12-18(6)26(30)14-21(24)16(3)4/h7-16,29-30H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLMEVSSJQXXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428793 | |

| Record name | ST50826355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6869-00-7 | |

| Record name | ST50826355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.